(20R)-Pregn-4-ene-3,17,20-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3/t13-,15?,16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTALZCXADTAOJ-SLYVCNJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858331 | |
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-63-6 | |
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Occurrence and Metabolomic Significance of Pregn 4 Ene 3,17,20 Triol
Endogenous Presence and Distribution in Mammalian Biological Matrices
Advanced analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying and quantifying this and other steroid metabolites in biological samples such as urine. rug.nl The study of these steroid profiles is crucial for establishing normative data and for the identification of pathological states. The distribution of such metabolites can offer insights into the regulation of steroidogenesis across different physiological and developmental stages.
Role as a Potential Steroid Metabolite in Congenital Metabolic Disorders
The clinical and diagnostic relevance of (20R)-Pregn-4-ene-3,17,20-triol has been highlighted primarily through its association with specific inborn errors of metabolism that affect the synthesis of cholesterol and steroids.
Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder characterized by a deficiency of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov This enzyme is responsible for the final step in cholesterol biosynthesis, converting 7-dehydrocholesterol (7-DHC) to cholesterol. nih.govclinicaltrials.gov A defect in DHCR7 leads to a buildup of 7-DHC and a shortage of cholesterol, which is a fundamental precursor for all steroid hormones. nih.govnih.gov
This disruption forces steroid synthesis to proceed through alternative, or aberrant, pathways. In individuals with SLOS, the accumulation of 7-DHC and related sterols leads to the production of unusual steroid metabolites, including this compound. charm-lab.comscbt.com The formation of this compound and other atypical steroids is a direct consequence of the body attempting to metabolize the excess 7-DHC and its derivatives. nih.govresearchgate.net Therefore, the presence of this compound in biological fluids is a key indicator of the disturbed steroidogenesis characteristic of SLOS. researchgate.net
The distinctive pattern of steroid metabolites found in individuals with SLOS, which includes this compound, serves as a valuable biochemical marker for diagnosis. researchgate.netgoogle.com Comprehensive steroid profiling using techniques like GC-MS can differentiate SLOS from other congenital disorders of steroid synthesis that may present with similar clinical features. rug.nl
The identification of a specific panel of urinary steroid metabolites provides a non-invasive method to diagnose and distinguish between various enzymatic defects within the steroidogenic pathways. researchgate.netgoogle.com The synthesis of reference standards for these unusual triols has been crucial for developing accurate diagnostic methods for both prenatal and postnatal identification of SLOS. researchgate.net This precise biochemical diagnosis is essential for appropriate patient management and for providing informed genetic counseling to affected families.
Chemical Synthesis and Derivatization Methodologies for Academic Research on Pregn 4 Ene 3,17,20 Triol
Approaches for the Total Synthesis of Pregnane (B1235032) Triols
The de novo or total synthesis of the complex tetracyclic framework of steroids presents a significant chemical challenge due to the high number of stereocenters. researchgate.net Rather than being a common method for producing (20R)-Pregn-4-ene-3,17,20-triol for research, total synthesis strategies are typically developed to create novel steroid analogs or to pioneer new synthetic methodologies. researchgate.netnih.gov
Key strategies in steroid total synthesis that are applicable to pregnane scaffolds include:
Polyene Cyclizations: Mimicking the biosynthetic pathway of lanosterol, this approach involves the cyclization of a linear polyene precursor to form the fused ring system. libretexts.org This strategy is elegant but requires precise control over the stereochemistry of the resulting ring junctions.
Intramolecular Diels-Alder Reactions: This powerful ring-forming reaction can be used to construct the B, C, and D rings of the steroid nucleus in a controlled manner. researchgate.net For instance, a domino intramolecular Diels-Alder/furan Diels-Alder/aromatization sequence has been developed as a strategy for preparing aromatic steroids. researchgate.net
Convergent Strategies: These methods involve synthesizing different parts of the steroid skeleton (e.g., an AB-ring unit and a D-ring unit) separately before joining them. nih.govlibretexts.org This can be more efficient and flexible than a linear synthesis. An example is the convergent synthesis of estrone, which joins a preformed AB-ring unit with a D-ring unit. libretexts.org
Modern Catalytic Methods: Recent advances have introduced new catalytic methods, such as transition metal-mediated catalysis (e.g., palladium-catalyzed dearomatizative cyclization) and organocatalysis, to address challenges like the installation of quaternary stereocenters and the control of ring junction stereochemistry. nih.gov For example, Micalizio and coworkers developed an approach using metallacycle-mediated cross-coupling to construct the C/D ring system of steroids. nih.gov
An efficient total synthesis of a related pregnane, (+)-5α-dihydropregnenolone, was achieved via an acetylene-cation cyclization of a precursor prepared from a ring-D-aromatic steroid. rsc.org Such strategies highlight the intricate planning and execution required for the total synthesis of any pregnane derivative.
Semi-Synthesis from Readily Available Natural Steroid Precursors
Semi-synthesis, which starts from abundant and structurally similar natural steroids, is the most common and practical approach for obtaining pregnane triols for research purposes. This method leverages the pre-existing and correctly configured stereocenters of the starting material, requiring only functional group manipulations to reach the target molecule.
Commonly used precursors include:
Pregnenolone (B344588) and its derivatives: Pregnenolone can be converted to various pregnane triols. For example, (20R,22R)-cholest-5-ene-3β,20,22-triol has been synthesized from pregnenolone via asymmetric dihydroxylation. fu-berlin.de
17α-Hydroxypregnenolone: This is a key intermediate for synthesizing 17-hydroxylated pregnanes. Unsaturated pregnane-3,17α,20-triols have been synthesized from 17α-hydroxypregnenolone diacetate. researchgate.net
16α,17-Epoxypregnan-20-ones: These compounds serve as precursors for 16α-hydroxylated pregnane triols. Their reduction with aluminium amalgam yields the corresponding 16α-hydroxypregnan-20-ones, which can be further reduced to the desired triols. researchgate.net
The general synthetic sequence often involves the protection of existing functional groups, introduction of the desired hydroxyl groups through stereocontrolled reductions or oxidations, and subsequent deprotection.
Table 1: Examples of Semi-Synthesis Routes to Pregnane Triols
| Target Compound Class | Precursor | Key Transformation(s) |
| Pregn-5-ene-3β,16α,20-triols | 16α,17-Epoxypregnan-20-one | Reduction of epoxide with aluminium amalgam; Reduction of 20-oxo group |
| Unsaturated Pregnane-3,17α,20-triols | 17α-Hydroxypregnenolone diacetate | Stereoselective reduction of 17α-hydroxy-20-ketosteroids |
| (20R,22R)-Cholest-5-ene-3β,20,22-triol | Pregnenolone | Asymmetric dihydroxylation |
Regio- and Stereoselective Transformations in Triol Construction
The precise placement (regioselectivity) and three-dimensional orientation (stereoselectivity) of the hydroxyl groups are paramount in the synthesis of a specific isomer like this compound.
A critical step in many syntheses is the reduction of a 20-keto group to a 20-hydroxyl group. The stereochemical outcome of this reduction (yielding the 20R or 20S alcohol) is highly dependent on the reducing agent and the steric environment around the ketone.
Sodium borohydride (B1222165) (NaBH₄) reduction of 16α-hydroxypregnan-20-ones typically yields the 20β-triols (which corresponds to the 20S configuration). researchgate.net
Lithium-liquid ammonia (B1221849) (Birch reduction) can be used to obtain the 20α-triols (corresponding to the 20R configuration). researchgate.net
Enzymes are increasingly used as biocatalysts to achieve high regio- and stereoselectivity under mild conditions. researchgate.net For example, cholesterol oxidase has been employed for the efficient oxidation and isomerization of Δ⁵,⁷-steroids, a transformation that can be difficult to achieve with traditional chemical methods. researchgate.net
Synthesis of Isotope-Labeled Pregnane Triol Analogs for Tracer Studies
Isotope-labeled analogs of this compound are invaluable tools for metabolic research. By replacing one or more atoms (e.g., ²H for ¹H, ¹³C for ¹²C), these "heavy" analogs can be used as internal standards for precise quantification by mass spectrometry or as tracers to follow the metabolic fate of the compound in vivo or in vitro.
The synthesis of these labeled compounds typically follows the same semi-synthetic routes as their unlabeled counterparts, but utilizes a labeled reagent at a key step.
Deuterium (B1214612) Labeling: Stable isotope-labeled pregnanes, such as 5α-Pregnan-3α,17,21-triol-11,20-dione (2,2,4,4-D₄), are commercially available and serve as examples of how deuterium atoms can be incorporated into the steroid backbone. gcms.cz
Carbon-13 Labeling: The introduction of ¹³C can be achieved using ¹³C-labeled precursors, such as [¹³C]urea in the synthesis of other labeled heterocyclic compounds. nih.gov
Labeled Derivatizing Agents: Another strategy is to use a labeled derivatizing agent, such as deuterated N,O-Bis(trimethylsilyl)acetamide ([²H₉]₂-BSA), during sample preparation for analysis. fu-berlin.de
These tracer studies allow researchers to distinguish between endogenously produced metabolites and those introduced experimentally, providing clear insights into metabolic pathways and fluxes.
Derivatization Strategies for Enhanced Analytical Characterization in Research (e.g., Trimethylsilyl (B98337) Ether Formation)
In academic research, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids like this compound require chemical derivatization. This process modifies the polar hydroxyl groups to make the molecule more volatile, thermally stable, and yield more characteristic mass spectra. researchgate.netnih.gov
The most common derivatization method for hydroxysteroids is silylation , specifically the formation of trimethylsilyl (TMS) ethers . nih.govtcichemicals.com
Reaction: The hydroxyl groups (-OH) of the triol react with a silylating reagent to form TMS ethers (-O-Si(CH₃)₃).
Reagents: A variety of silylating reagents are available. A common and powerful combination for derivatizing steroids is a mixture including N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide (NH₄I). fu-berlin.denih.gov
Benefits: TMS derivatives are significantly more volatile and less polar than the parent triol, allowing them to pass through a GC column without degradation. google.com Their mass spectra often show clear molecular ions and predictable fragmentation patterns (e.g., a characteristic loss of trimethylsilanol, -90 Da), which aids in identification and structural elucidation. dshs-koeln.deactamedicaportuguesa.com
If the steroid also contains ketone groups, a two-step derivatization is often employed: first, formation of a methyloxime (MO) from the ketone, followed by silylation of the hydroxyl groups. nih.gov This ensures all polar functional groups are modified for optimal GC-MS analysis.
Advanced Analytical Research Techniques for Pregn 4 Ene 3,17,20 Triol and Its Metabolites
Chromatographic Separation Methodologies
Chromatography is an essential first step in the analysis of (20R)-Pregn-4-ene-3,17,20-triol from biological samples, serving to separate the target analyte from a complex mixture of other steroids and endogenous compounds. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroids like pregnanetriols. nih.gov Its application to non-volatile and thermally sensitive molecules makes it particularly suitable for separating steroids in their native form without the need for chemical derivatization. plos.org The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector. nih.gov
For pregnanetriols and similar steroids, reverse-phase (RP) HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the steroid skeleton and the stationary phase. A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic or phosphoric acid to improve peak shape. nih.govsielc.com The ability to use mass spectrometry-compatible mobile phases (e.g., with formic acid) allows for seamless hyphenation with mass detectors for enhanced sensitivity and specificity. sielc.com
Method validation is a critical process to ensure the reliability and accuracy of the analytical data. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For steroid hormone analysis, accuracy is often demonstrated by recovery experiments, with values typically ranging from 86% to 115%. nih.gov
Table 1: Illustrative Parameters for HPLC Method Development for Pregnanetriol Analysis
| Parameter | Typical Selection/Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic retention necessary for steroid separation. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and protonation for MS. sielc.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute analytes from the column. nih.gov |
| Gradient Elution | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of polarities. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical scale columns. nih.gov |
| Detection | UV-Vis (e.g., 210-248 nm) or Mass Spectrometry (MS) | UV detection is common, while MS provides higher specificity and sensitivity. plos.orgijper.org |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) offers high-resolution separation but is generally reserved for volatile and thermally stable compounds. tandfonline.com Steroids, including pregnanetriols, are non-volatile due to their polar hydroxyl groups. tandfonline.com Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the polar functional groups into more volatile and thermally stable analogues. tandfonline.comacs.org
The most common derivatization technique for steroids is silylation, which involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netnist.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. acs.org The resulting TMS-ethers are significantly more volatile and exhibit improved chromatographic behavior. researchgate.net
Once derivatized, the sample is introduced into the GC system, where it is separated on a capillary column, typically with a non-polar stationary phase like a dimethylpolysiloxane (e.g., DB-1 or OV-1). acs.org The high resolving power of capillary GC allows for the separation of closely related steroid isomers. researchgate.net
Ultraviolet (UV) Spectroscopy for Detection of Unsaturation
Ultraviolet (UV) spectroscopy is a valuable analytical technique for the characterization of steroids, particularly for the detection and quantification of unsaturation within the steroidal nucleus. The this compound molecule contains a key chromophore, the α,β-unsaturated ketone system in the A-ring (a ketone at C-3 and a double bond at C-4). This conjugated system is responsible for a characteristic strong UV absorption, making UV spectroscopy a straightforward method for its identification.
The electronic transitions within this conjugated enone system, typically π → π* transitions, result in a distinct absorption maximum (λmax). For pregn-4-ene derivatives, this λmax is consistently observed in the 240-250 nm range. For instance, various metabolites of medrysone, which share the pregn-4-ene-3-one structure, exhibit a UV absorption maximum in methanol at approximately 248 nm. plos.org Similarly, a glucoside derivative of (20R)-pregn-4-en-3-one shows a λmax at 241 nm in methanol. tandfonline.com These findings underscore the utility of UV spectroscopy in confirming the presence of the pregn-4-ene core structure. While the specific molar absorptivity (ε) can be influenced by various substituents on the steroid skeleton, the position of the absorption maximum remains relatively constant and is a hallmark of the Δ⁴-3-keto chromophore.
Table 1: Representative UV Absorption Data for Pregn-4-ene Steroid Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| (20R)-15α-Hydroxy-8β,9α,14α,17α-pregn-4-en-3-one 20-O-β-D-glucopyranoside | Methanol | 241 | tandfonline.com |
| 14α-Hydroxy-6α-methylpregn-4-ene-3,11,20-trione | Methanol | 248 | plos.org |
| 15β-Hydroxy-6α-methylpregn-4-ene-3,11,20-trione | Methanol | 248 | plos.org |
| 6β-Hydroxy-6α-methylpregn-4-ene-3,11,20-trione | Methanol | 248 | plos.org |
Development and Application of Reference Standards for Research Reproducibility
The reproducibility and reliability of research findings concerning this compound and its metabolites are fundamentally dependent on the availability and use of high-quality, well-characterized reference standards. These standards are indispensable for method validation, instrument calibration, and ensuring the accuracy and comparability of data across different laboratories and studies.
The development of a reference standard involves the synthesis or isolation of the compound in high purity, followed by rigorous characterization to confirm its identity and quantify any impurities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods (HPLC, GC) are employed for structural elucidation and purity assessment. For instance, the synthesis of various unsaturated C₂₁ triols, intended for use as reference standards in the study of congenital disorders like Smith-Lemli-Opitz syndrome, requires extensive characterization by ¹H and ¹³C NMR spectroscopy. researchgate.net
Certified Reference Materials (CRMs) represent the highest tier of reference standards. They are produced by national metrology institutes or accredited bodies and come with a certificate of analysis that specifies the certified property value (e.g., purity) and its associated uncertainty. industry.gov.au The National Institute of Standards and Technology (NIST), for example, has developed Standard Reference Materials (SRMs) for various metabolites, including hormones, in human plasma and serum to support clinical and metabolomics research. acs.orgnih.govresearchgate.net These matrix-matched SRMs are crucial for assessing the accuracy of analytical methods and mitigating matrix effects that can interfere with measurements. nih.govresearchgate.net
In the context of steroid analysis, the use of CRMs is critical for transitioning from less specific immunoassays to more accurate and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While commercial suppliers may offer this compound, its status as a fully certified reference material must be verified through its documentation, such as a Certificate of Analysis detailing its purity and characterization data. scbt.com The availability of such standards, including isotopically labeled versions, is essential for quantitative studies using methods like isotope dilution mass spectrometry, which is considered a gold-standard measurement approach.
Table 2: Key Considerations in the Development and Use of Steroid Reference Standards
| Aspect | Description | Importance for Research Reproducibility | Example Application |
|---|---|---|---|
| Purity | The degree to which a compound is free from extraneous chemical substances. It is typically expressed as a mass fraction or percentage. | Ensures that analytical signals are attributable to the analyte of interest, preventing inaccurate quantification due to impurities. | Using a >99% pure standard of this compound for calibrating an LC-MS/MS assay. |
| Identity Confirmation | Rigorous verification of the chemical structure using multiple spectroscopic techniques (e.g., NMR, MS, IR). | Guarantees that the correct compound is being measured, which is fundamental to the validity of the research. | Full characterization of synthesized pregnane (B1235032) triols by 1H and 13C NMR. researchgate.net |
| Certification | Issuance of a certificate by an authoritative body that provides the property value (e.g., purity), its uncertainty, and a statement of metrological traceability. | Provides the highest level of confidence in the standard's quality and allows for direct comparison of results between different laboratories worldwide. | Use of NIST SRM 1950 (Metabolites in Human Plasma) for quality control in metabolomics studies. acs.org |
| Matrix-Matching | Using a reference material where the analyte is in a matrix (e.g., serum, urine) similar to the study samples. | Helps to identify and correct for matrix effects that can suppress or enhance the analytical signal, leading to more accurate results. | Development of a pregnancy-specific serum reference material for hormones and other biomarkers. nih.govresearchgate.net |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecule to create an internal standard. | Serves as an ideal internal standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response. | Use of a deuterated pregnene triol sulfate (B86663) as an internal standard in a quantitative assay. |
Perspectives and Future Directions in Pregn 4 Ene 3,17,20 Triol Research
Elucidation of Undiscovered Metabolic Pathways and Enzyme Systems
While the general pathways of steroid metabolism are well-documented, the specific enzymatic processes involved in the biosynthesis and catabolism of (20R)-Pregn-4-ene-3,17,20-triol are not yet fully characterized. Future research should focus on identifying the complete metabolic network associated with this compound.
Key Research Questions:
What are the primary endogenous precursors and downstream metabolites of this compound in various tissues?
Which specific cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs) are responsible for its formation and degradation?
Do alternative or "backdoor" metabolic pathways contribute significantly to its endogenous levels, particularly in specific physiological or pathological states?
For instance, pregnane-3,17,20-triols have been identified as potential steroid metabolites in Smith-Lemli-Opitz syndrome (SLOS), a disorder of cholesterol biosynthesis. researchgate.netscbt.com This suggests that under conditions of altered sterol metabolism, the pathways leading to such triols may become more prominent. Future studies could investigate the activity of enzymes like 7-dehydrocholesterol (B119134) reductase and their impact on the formation of pregnane (B1235032) triol precursors. researchgate.net
Furthermore, the metabolism of related pregnane derivatives has been shown to be catalyzed by a variety of enzymes, including those with 20α-hydroxysteroid dehydrogenase activity. nih.gov The stereoselectivity of these enzymes is a critical factor, and future investigations should aim to characterize the specific enzymes that produce the (20R) isomer.
Comprehensive Analysis of Receptor Binding and Downstream Signaling Cascades
The biological effects of this compound are likely mediated through its interaction with specific cellular receptors. Identifying these receptors and mapping the subsequent signaling cascades is a crucial next step.
The Pregnane X Receptor (PXR) , a nuclear receptor known for its role in sensing foreign chemicals and regulating drug metabolism, is a promising candidate. nih.gov PXR is activated by a wide range of endogenous and exogenous compounds, including some steroids. nih.gov Interestingly, while some pregnane derivatives are potent PXR activators, the response can be species-specific. nih.gov Future research should include direct binding assays to determine the affinity of this compound for human PXR and its various isoforms.
Beyond PXR, other potential receptors should be explored. For example, some steroidal compounds have been shown to modulate the Hedgehog signaling pathway , which is crucial for embryonic development and tissue homeostasis. researchgate.net Investigating whether this compound or its metabolites can interact with components of this pathway, such as the Smoothened (SMO) receptor, could reveal novel biological functions. researchgate.net
Future research in this area should include:
Receptor binding assays: To quantify the binding affinity of this compound to a panel of nuclear receptors and other potential protein targets.
Reporter gene assays: To assess the ability of the compound to activate or inhibit receptor-mediated gene transcription.
Phosphorylation and second messenger studies: To identify the downstream signaling molecules and pathways affected by receptor activation.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Investigations
To dissect the cellular and molecular mechanisms of this compound action, the use of sophisticated in vitro and ex vivo models is essential. These models can provide a controlled environment to study metabolism, receptor interaction, and cellular responses.
Promising model systems for future research include:
Human cell lines: A variety of human cell lines, such as the liver cancer cell line HepG2 and skin keratinocytes, have been used to study the effects of related C21 steroids. nih.gov These can be used to investigate cytotoxicity, apoptosis, and other cellular processes. nih.gov
Primary human cells: The use of primary hepatocytes, adrenal cells, or placental cells would provide a more physiologically relevant system for studying the metabolism and effects of this compound.
Three-dimensional (3D) organoid cultures: Liver and other organoid models can more accurately recapitulate the complex cell-cell interactions and architecture of native tissues, offering a superior platform for studying metabolic pathways and drug responses.
Precision-cut tissue slices: This ex vivo technique maintains the native tissue architecture and cellular diversity, allowing for the study of steroid metabolism in a context that closely resembles the in vivo environment.
The investigation of a related compound, (3β, 20R)-pregn-14(15)-ene-3, 20, 21-triol-3-O-β-d-glucopyranoside, demonstrated inhibitory activity against HepG2 cells with an IC50 value of 11.7 μM, highlighting the potential for in vitro models to screen for biological activity. nih.gov
Comparative Biochemical Studies of Pregnane Triol Isomers and Stereoisomers
The stereochemistry of steroid molecules is a critical determinant of their biological activity. The orientation of hydroxyl groups, particularly at the C-20 position, can significantly influence receptor binding and enzymatic metabolism. Future research must include detailed comparative studies of the different isomers and stereoisomers of Pregn-4-ene-3,17,20-triol.
A key comparison will be between the (20R) and (20S) epimers. Studies on related pregnane derivatives have shown that these two isomers can have distinct biological effects. researchgate.nettandfonline.com For example, the UVB photolysis of (20R) and (20S) epimers of pregna-5,7-diene-3β,17α,20-triols leads to different photoproducts with varying bioactivities. researchgate.net
Comparative studies should focus on:
Enzyme kinetics: Determining the kinetic parameters (Km and Vmax) of the enzymes that metabolize the (20R) and (20S) isomers to understand substrate preference.
Receptor binding affinity: Comparing the binding affinities of the different isomers to identified receptors.
Biological activity: Assessing the differential effects of the isomers in various in vitro and ex vivo bioassays.
The table below summarizes some known pregnane triol isomers and highlights the need for further comparative data for the Pregn-4-ene-3,17,20-triol series.
| Compound Name | Stereochemistry | Known Biological Context/Activity |
| This compound | 20R | Potential metabolite in Smith-Lemli-Opitz syndrome. scbt.com |
| (20S)-Pregn-5-ene-3,17,20-triol | 20S | Isolated from Streptocaulon juventas as a glycoside. nih.gov |
| Pregna-5,7-diene-3β,17α,20R-triol | 20R | Precursor to vitamin D-like compounds with anti-melanoma activity. tandfonline.comnih.gov |
| Pregna-5,7-diene-3β,17α,20S-triol | 20S | Precursor to lumisterol-like compounds with anti-melanoma activity. tandfonline.comnih.gov |
Application of Chemoinformatics and Computational Biology in Pregnane Triol Research
Chemoinformatics and computational biology offer powerful tools to accelerate research on this compound and its isomers. These in silico approaches can be used to predict metabolic pathways, identify potential protein targets, and analyze structure-activity relationships.
Future computational studies could include:
Molecular Docking: Simulating the interaction of this compound with the binding pockets of potential receptors like PXR to predict binding affinity and mode. nih.gov This can help prioritize experimental validation.
Quantitative Structure-Activity Relationship (QSAR) models: Developing models that correlate the structural features of a series of pregnane triol derivatives with their biological activities. This can guide the synthesis of new analogs with improved potency or selectivity.
Molecular Dynamics (MD) simulations: Simulating the dynamic behavior of the ligand-receptor complex to understand the conformational changes that lead to receptor activation or inhibition.
Metabolism Prediction: Using computational tools to predict the sites of metabolism on the this compound molecule and the likelihood of different enzymatic reactions occurring.
Chemoinformatic analyses of pregnane derivatives have already been employed to understand their activity landscape and identify key structural features for inhibitory activity against enzymes like 5α-reductase. researchgate.net Applying these methods to this compound could provide valuable insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and separation methods for (20R)-Pregn-4-ene-3,17,20-triol and its epimers?
- Methodology : The compound is synthesized via bromination-dehydrobromination and reduction of 17α-acetylated 5-en precursors. Diastereomers (20R and 20S) form in a 50:50 ratio, requiring reverse-phase HPLC (RP-HPLC) for separation . Key steps include acetylation, UVB irradiation for photo-conversion, and purification using solvents like CD3OD for NMR analysis. Optimization involves adjusting reaction times and solvent polarity to enhance yield and purity.
Q. How can NMR and mass spectrometry (MS) be utilized to characterize this compound derivatives?
- Methodology :
- NMR : Assign chemical shifts (e.g., δ 5.39 for 1H in CDCl3) to confirm stereochemistry and structural rearrangements post-UVB irradiation. 2D experiments (COSY, TOCSY) resolve overlapping signals in secosteroids .
- MS : Monitor molecular ions (e.g., m/z = 355.25 [M+Na]⁺) and oxidized derivatives (e.g., m/z = 387.15 for hydroperoxides). LC-MS identifies UV-induced trienes and secosteroids .
Q. What storage conditions ensure the stability of this compound?
- Methodology : Store at -4°C for 1–2 weeks or -20°C for 1–2 years. Stability is determined by polarity (polarizability = 37.8±0.5 10⁻²⁴cm³) and vapor pressure (0.0±2.8 mmHg at 25°C). Degradation risks include oxidation under ambient light, necessitating inert atmospheres for long-term storage .
Advanced Research Questions
Q. How to design experiments tracking UVB-induced photo-conversion of this compound into secosteroids?
- Methodology :
- UVB Irradiation : Use a UVB source (4.8 mW/cm², 290–320 nm) to irradiate compounds in solvents like methanol. Monitor time-dependent product formation via RP-HPLC with diode-array detection (e.g., λmax at 260 nm for pre-D-like derivatives) .
- Kinetic Analysis : Quantify intermediates (e.g., T-like, L-like compounds) and final trienes (e.g., pregna-5,7,9(11)-triene) using dose-response curves. Track singlet oxygen generation via hydroperoxide formation .
Q. What methods assess the anti-melanoma bioactivity of this compound derivatives?
- Methodology :
- Cell Assays : Treat SKMEL-188 melanoma cells with derivatives (e.g., 4S-pD, 4R-L) at 0.1–10 µM. Quantify colony-forming units (CFUs) after 6–10 days using crystal violet staining and ImageJ analysis .
- Potency Comparison : Normalize data to 1,25(OH)₂D₃ controls. Use ANOVA with Tukey’s post-test to compare IC₅₀ values. Note that 4S exhibits higher activity than 1,25(OH)₂D₃, while 4R-L is least potent .
Q. How to resolve contradictions in epimer bioactivity, such as 4S being more active than 4R?
- Methodology :
- Structural Analysis : Compare NMR-derived conformations (e.g., C20 hydroxyl orientation) to predict receptor binding affinity.
- Molecular Dynamics : Simulate interactions with vitamin D receptors (VDRs) to identify steric or electronic differences affecting activity .
Q. What mechanisms explain the autocatalytic UVB-driven conversion of this compound to trienes?
- Methodology :
- Mechanistic Probes : Use deuterated solvents or singlet oxygen quenchers (e.g., β-carotene) to test hydroperoxide intermediacy. Confirm endoperoxide formation via LC-MS .
- Skin Models : Apply compounds ex vivo to human skin, irradiate, and extract metabolites for RP-HPLC. Compare results to in vitro data to validate physiological relevance .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
